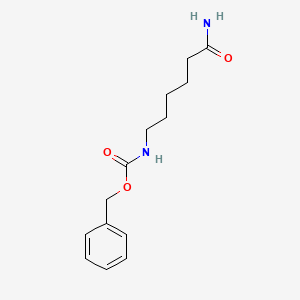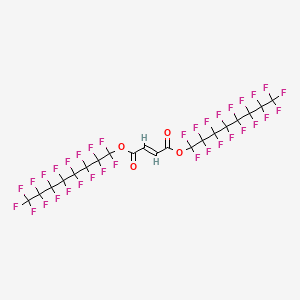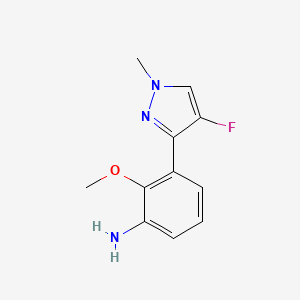
1-(2-Decyltetradecyl)-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Decyltetradecyl)-4-ethynylbenzene is an organic compound with a complex structure, characterized by a long aliphatic chain and an ethynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decyltetradecyl)-4-ethynylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Decyltetradecyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Using reducing agents like hydrogen in the presence of a catalyst, the ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to 1-(2-Decyltetradecyl)-4-ethylbenzene.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(2-Decyltetradecyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1-(2-Decyltetradecyl)-4-ethynylbenzene involves its interaction with molecular targets through its ethynyl and aliphatic chains. The ethynyl group can participate in π-π interactions with aromatic systems, while the long aliphatic chain provides hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, affecting its solubility, reactivity, and overall functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Decyltetradecyl)-4-ethylbenzene
- 1-(2-Decyltetradecyl)-4-bromobenzene
- 1-(2-Decyltetradecyl)-4-chlorobenzene
Uniqueness
1-(2-Decyltetradecyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced material synthesis .
Propriétés
Formule moléculaire |
C32H54 |
|---|---|
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
1-(2-decyltetradecyl)-4-ethynylbenzene |
InChI |
InChI=1S/C32H54/c1-4-7-9-11-13-15-16-18-20-22-24-31(23-21-19-17-14-12-10-8-5-2)29-32-27-25-30(6-3)26-28-32/h3,25-28,31H,4-5,7-24,29H2,1-2H3 |
Clé InChI |
FHWGGZYCCJFROT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)



![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)

![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)







